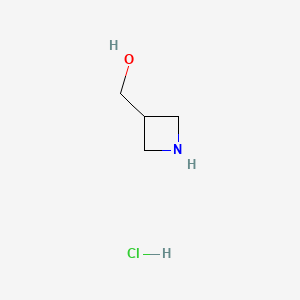
3-(2-Bromophenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Preparation Methods
The synthesis of 3-(2-Bromophenoxy)azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable processes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
3-(2-Bromophenoxy)azetidine undergoes a variety of chemical reactions due to the presence of the azetidine ring and the bromophenoxy group. The ring strain in azetidines makes them highly reactive, allowing them to participate in reactions such as ring-opening, substitution, and cycloaddition . Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as catalysts like copper(II) triflate (Cu(OTf)₂) . Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds.
Scientific Research Applications
3-(2-Bromophenoxy)azetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as antibacterial and antimicrobial agents . Additionally, they are used in the development of non-viral gene transfection systems and as chelating agents for CO₂ adsorption . The unique reactivity of azetidines also makes them valuable in drug discovery and materials science .
Mechanism of Action
The mechanism of action of 3-(2-Bromophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in antimicrobial applications, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
3-(2-Bromophenoxy)azetidine can be compared with other azetidines and aziridines, which are three-membered nitrogen-containing heterocycles . While aziridines are more reactive due to higher ring strain, azetidines offer a balance of reactivity and stability, making them easier to handle and more versatile in synthetic applications . Similar compounds include 3-iodoazetidine and 3-arylazetidines, which share the four-membered ring structure but differ in their substituents and reactivity .
Properties
IUPAC Name |
3-(2-bromophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISAXOOUHPWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

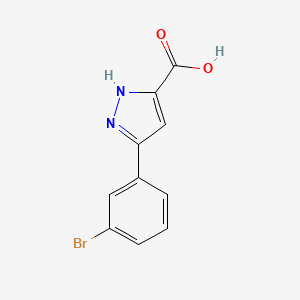

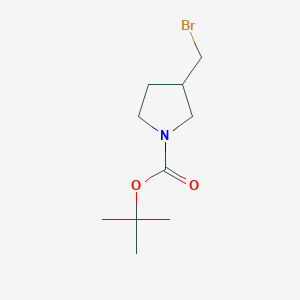
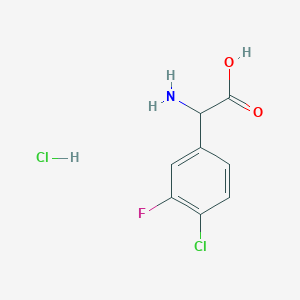
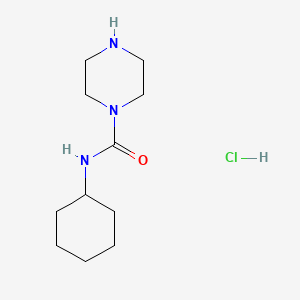

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)





